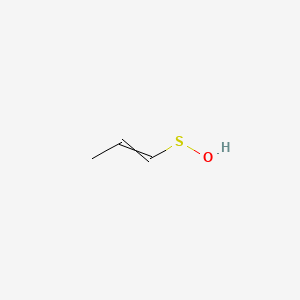
5-(p-Tolyloxy)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(p-Tolyloxy)pentan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a pentan-1-amine backbone with a p-tolyloxy group attached to the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyloxy)pentan-1-amine can be achieved through reductive amination. This method involves the reaction of a ketone or aldehyde with ammonia in the presence of a catalyst. Iron-catalyzed reductive amination is a common approach, where an iron complex is used as the catalyst and ammonia dissolved in water serves as the nitrogen source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, is preferred due to their cost-effectiveness and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
5-(p-Tolyloxy)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
5-(p-Tolyloxy)pentan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, catalysts, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-(p-Tolyloxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with a similar backbone but without the p-tolyloxy group.
Bicyclo[1.1.1]pentan-1-amine: A compound with a strained ring structure, offering different reactivity and applications.
Uniqueness
5-(p-Tolyloxy)pentan-1-amine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
5-(4-methylphenoxy)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |
InChI-Schlüssel |
UZPSFQZSKKGCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)


![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)

![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123355.png)

![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)



